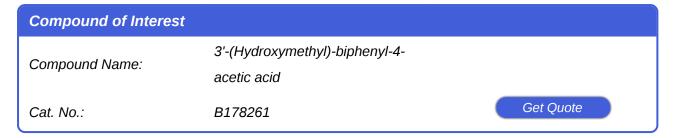


Physicochemical Properties of 3'(Hydroxymethyl)-biphenyl-4-acetic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-(Hydroxymethyl)-biphenyl-4-acetic acid is a biphenyl derivative of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for guiding formulation development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for the characterization of novel chemical entities.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of **3'-(Hydroxymethyl)-biphenyl-4-acetic acid**. Due to the limited availability of experimental data in public literature, this table includes both reported and predicted values. Predicted values, generated using well-established computational models, are clearly marked and serve as valuable estimates in the absence of experimental data.



Property	Value	Source
IUPAC Name	[3'-(hydroxymethyl)[1,1'- biphenyl]-4-yl]acetic acid	
CAS Number	176212-50-3	
Chemical Formula	C15H14O3	
Molecular Weight	242.27 g/mol	[1]
Predicted Melting Point	165-175 °C	Predicted
Predicted Boiling Point	475.9 ± 40.0 °C at 760 mmHg	Predicted
Predicted Water Solubility	0.245 g/L at 25 °C	Predicted
Predicted pKa (acidic)	4.45 ± 0.10 (Carboxylic Acid)	Predicted
Predicted pKa (basic)	14.2 ± 0.7 (Alcohol)	Predicted
Predicted LogP	2.65 ± 0.35	Predicted

Experimental Protocols

Accurate experimental determination of physicochemical properties is crucial for regulatory submissions and for building robust structure-activity relationships. The following sections detail standard protocols for the key properties.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range. This method is a common and reliable way to determine the melting point of a powdered solid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle



- Spatula
- Thermometer

Procedure:

- Sample Preparation: A small amount of the dry **3'-(Hydroxymethyl)-biphenyl-4-acetic acid** is finely powdered using a mortar and pestle.
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end.
 This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.
- Measurement: The packed capillary tube is placed into the heating block of the melting point apparatus. The apparatus is heated at a steady rate (e.g., 10-20 °C/minute for a preliminary rough measurement, then 1-2 °C/minute for an accurate measurement near the expected melting point).
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded.
 The melting point is reported as this range.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.

Apparatus:

- Glass vials with screw caps
- Orbital shaker or rotator in a temperature-controlled environment (25 °C)
- Analytical balance
- pH meter
- Centrifuge



• High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

- Sample Preparation: An excess amount of **3'-(Hydroxymethyl)-biphenyl-4-acetic acid** is added to a vial containing a known volume of purified water (or a relevant buffer solution).
- Equilibration: The vials are sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, the suspension is allowed to stand, and then centrifuged to separate the undissolved solid from the saturated solution.
- Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated HPLC method.
- Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter as the ionization state of a drug affects its solubility, permeability, and receptor binding.

Apparatus:

- Potentiometric titrator with a pH electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)



Procedure:

- Sample Preparation: A precisely weighed amount of 3'-(Hydroxymethyl)-biphenyl-4-acetic
 acid is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol or
 DMSO if solubility is low).
- Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The solution is then titrated with a standardized solution of a strong base (to determine the acidic pKa of the carboxylic acid) or a strong acid (if a basic pKa were of primary interest). The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). For more accurate results, derivative plots can be used to precisely locate the equivalence point.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Apparatus:

- Separatory funnels or glass vials
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- · Orbital shaker
- Centrifuge
- Analytical method for quantification (e.g., HPLC-UV)

Procedure:

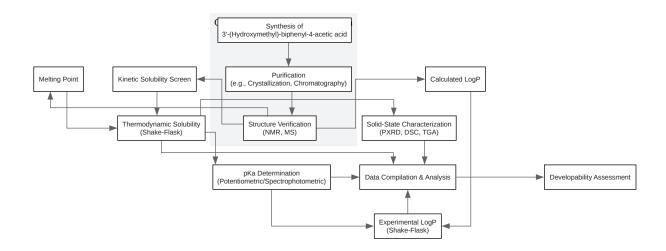


- Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
- Partitioning: A known amount of **3'-(Hydroxymethyl)-biphenyl-4-acetic acid** is dissolved in either the aqueous or the n-octanol phase. This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
- Equilibration: The mixture is shaken gently for a sufficient time (e.g., 1-24 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
- Quantification: The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method like HPLC-UV.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm (base 10) of this value.

Physicochemical Property Analysis Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical entity, from initial synthesis to the generation of a comprehensive data package for drug development decision-making.





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Physicochemical characterization workflow.

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References

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